Cas no 587-63-3 (Dihydrokavain)
Dihydrokavain Chemical and Physical Properties
Names and Identifiers
-
- Dihydrokavain
- (S)-(+)-7,8-Dihydrokavain
- DIHYDROKAVAIN(P) PrintBack
- 7,8-Dihydrokavain
- 7,8-Dihydrokawain
- Marindinin
- (6S)-5,6-Dihydro-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one
- 4-Methoxy-6-phenethyl-5,6-dihydropyran-2-one
- Dihydrokawain
- Kavain, dihydro-
- Kawain, dihydro-
- 7,8-Dihydro-kawain
- NW8ZGW9XRZ
- VOOYTQRREPYRIW-LBPRGKRZSA-N
- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (6S)-
- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-phenethyl-
- (+)-Dihydrokavain
- (2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one
- 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (S)-
- MEGxp0_001719
- (S)-(+)-7,8-
- BRD-K31961554-001-01-9
- AKOS028109012
- Tox21_201033
- AC-34187
- DTXSID8033433
- CCRIS 9371
- HY-N0920
- 587-63-3
- UNII-NW8ZGW9XRZ
- Q-100678
- Q27285076
- NSC-112163
- (S)-4-methoxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one
- CS-4244
- NS00097256
- SCHEMBL5672433
- 2H-Pyran-2-one,6-dihydro-4-methoxy-6-phenethyl-
- s9446
- ACon1_000519
- CCG-266804
- MS-23329
- HMS3887C05
- MFCD01694032
- (S)-(+)-7,8-Dihydrokavain, analytical standard
- DIHYDROKAWAIN [MI]
- ACon0_000958
- NCGC00169002-05
- CAS-587-63-3
- NCGC00258586-01
- 2H-Pyran-2-one,6-dihydro-4-methoxy-6-(2-phenylethyl)-, (S)-
- 7,8-Dihydrokawain;7,8-Dihydrokavain;Marindinin
- NSC112163
- NSC 112163
- (S)-(+)-DIHYDROKAWAIN
- CHEBI:157713
- CHEMBL569329
- DTXCID501476403
- NCGC00169002-01
- (+)-(S)-Dihydrokavain
- DA-52550
- FD76571
- HY-N0920R
- 4-Methoxy-6-phenethyl-5,6-dihydropyran-2-one;Marindinin
- Dihydrokavain (Standard)
-
- MDL: MFCD01694032
- Inchi: 1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1
- InChI Key: VOOYTQRREPYRIW-LBPRGKRZSA-N
- SMILES: O1C(C=C(C[C@@H]1CCC1C=CC=CC=1)OC)=O
Computed Properties
- Exact Mass: 232.11000
- Monoisotopic Mass: 232.109944368 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 35.5
- Molecular Weight: 232.27
Experimental Properties
- Color/Form: Powder
- Density: 1.1649 (rough estimate)
- Melting Point: 58-60°
- Boiling Point: 413.583℃/760mmHg
- Flash Point: 175.6 ºC
- Refractive Index: 1.5557 (estimate)
- Solubility: 1154 mg/L @ 25 °C (est)
- PSA: 35.53000
- LogP: 2.46500
- Specific Rotation: D24 +31° (methanol)
- Optical Activity: [α]/D 29±2°, c = 0.5 in methanol
Dihydrokavain Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Dihydrokavain Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89185-10MG |
Dihydrokavain |
587-63-3 | 10mg |
¥5848.28 | 2023-10-14 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0495-100mg |
Dihydrokawain |
587-63-3 | 98% | 100mg |
$350 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0495-1000mg |
Dihydrokawain |
587-63-3 | 98% | 1000mg |
$1500 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0495-20mg |
Dihydrokawain |
587-63-3 | 98% | 20mg |
$96 | 2023-09-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45184-5mg |
Dihydrokavain (7,8-Dihydrokawain) |
587-63-3 | 98% | 5mg |
¥1604.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45184-10mg |
Dihydrokavain (7,8-Dihydrokawain) |
587-63-3 | 98% | 10mg |
¥2495.00 | 2023-09-08 | |
| TRC | D450620-1mg |
(+)-(S)-Dihydrokavain |
587-63-3 | 1mg |
$ 210.00 | 2023-09-07 | ||
| TRC | D450620-5mg |
(+)-(S)-Dihydrokavain |
587-63-3 | 5mg |
$ 385.00 | 2023-09-07 | ||
| TRC | D450620-10mg |
(+)-(S)-Dihydrokavain |
587-63-3 | 10mg |
$ 598.00 | 2023-09-07 | ||
| MedChemExpress | HY-N0920-1mg |
Dihydrokavain |
587-63-3 | 99.96% | 1mg |
¥850 | 2024-04-18 |
Dihydrokavain Suppliers
Dihydrokavain Related Literature
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R. N. Duve Analyst 1981 106 160
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Roberta Teta,Gerardo Della Sala,Germana Esposito,Christopher W. Via,Carmela Mazzoccoli,Claudia Piccoli,Matthew J. Bertin,Valeria Costantino,Alfonso Mangoni Org. Chem. Front. 2019 6 1762
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Ashton D. Lesiak,Rabi A. Musah Anal. Methods 2016 8 1646
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4. Synthesis and lithiation of γ,γ-difunctionalised ketene dithioacetals. Access to a new synthetic equivalent of a β-hydroxy-β-lithioacrylate. X-Ray molecular structure of 2-(1,3-dithian-2-ylidenemethyl)-1,3-dithianeEdward Dziadulewicz,Melvyn Giles,William O. Moss,Timothy Gallagher,Mary Harman,Michael B. Hursthouse J. Chem. Soc. Perkin Trans. 1 1989 1793
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Xiaoqi Li,Rui An,Kun Liang,Xinhong Wang,Lisha You Toxicol. Res. 2018 7 1012
Additional information on Dihydrokavain
Dihydrokavain (CAS No. 587-63-3): A Comprehensive Overview of Its Pharmacological Properties and Recent Research Applications
Dihydrokavain, with the chemical identifier CAS No. 587-63-3, is a naturally occurring alkaloid derived from the Paederia foetida plant, which has been traditionally used in various medicinal systems. This compound has garnered significant attention in the field of pharmacology due to its diverse biological activities and potential therapeutic applications. The structural framework of Dihydrokavain encompasses a unique blend of functional groups that contribute to its pharmacological efficacy, making it a subject of extensive research in both academic and industrial settings.
The molecular structure of Dihydrokavain (CAS No. 587-63-3) consists of a benzene ring substituted with a hydroxyl group and an indole moiety, which is further modified by a dihydroisoquinoline core. This intricate structure imparts upon it the ability to interact with multiple biological targets, including neurotransmitter receptors and enzymes. The presence of hydroxyl and indole groups enhances its solubility in both aqueous and lipid environments, facilitating its absorption and distribution within the body.
In recent years, Dihydrokavain has been extensively studied for its potential role in modulating central nervous system (CNS) functions. Preclinical studies have demonstrated its ability to interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety and depression disorders. The binding affinity of Dihydrokavain to these receptors suggests its potential as an anxiolytic and antidepressant agent. Furthermore, its interaction with dopamine receptors has been explored for its potential neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
Recent advancements in pharmacokinetic studies have shed light on the metabolic pathways involving Dihydrokavain. Research indicates that this compound undergoes biotransformation primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These findings are crucial for understanding the drug-drug interactions and optimizing therapeutic dosages to maximize efficacy while minimizing adverse effects. The metabolic profile of Dihydrokavain also suggests that it may have a relatively short half-life, necessitating repeated administration for sustained therapeutic effects.
The therapeutic potential of Dihydrokavain extends beyond CNS disorders. Emerging research has highlighted its anti-inflammatory properties, attributed to its ability to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of novel anti-inflammatory agents that could be used in conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, studies have shown that Dihydrokavain exhibits antioxidant activity, capable of scavenging free radicals and protecting against oxidative stress-induced cellular damage.
In vitro studies have further elucidated the mechanisms by which Dihydrokavain exerts its pharmacological effects. For instance, its interaction with microtubule-associated proteins has been linked to its potential role in cancer chemoprevention. By destabilizing microtubule networks, it may induce apoptosis in cancer cells, making it a candidate for developing chemotherapeutic agents. Furthermore, its ability to modulate immune responses has been explored in the context of autoimmune diseases, suggesting its potential as an immunomodulatory agent.
The synthesis and isolation of Dihydrokavain (CAS No. 587-63-3) have been refined through advanced chemical methodologies, including enzymatic degradation and semi-synthetic approaches. These techniques have enabled researchers to produce high-purity samples for further pharmacological investigation. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for clinical trials and commercial applications.
The safety profile of Dihydrokavain is another area of active research. Animal models have been employed to assess its toxicity profile across various organ systems. Preliminary findings suggest that at moderate doses, it exhibits low toxicity with minimal side effects. However, higher doses may lead to gastrointestinal distress and central nervous system depression, highlighting the importance of dose optimization in future clinical trials.
The regulatory landscape for pharmaceutical compounds like Dihydrokavain is continually evolving to ensure safety and efficacy for patients worldwide. Regulatory bodies such as the FDA and EMA have established stringent guidelines for the approval of new drugs derived from natural products like alkaloids. Compliance with these regulations is essential for advancing from preclinical research to clinical trials and ultimately bringing new therapies to market.
The future directions for research on Dihydrokavain (CAS No. 587-63-3) are multifaceted and promising. Ongoing studies aim to uncover additional therapeutic applications beyond CNS disorders and inflammation, including potential roles in metabolic diseases and cardiovascular health. Collaborative efforts between academia and industry are vital for translating these findings into tangible medical benefits.
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